1-[(4-hydroxyphthalazin-1-yl)acetyl]-N-(propan-2-yl)piperidine-4-carboxamide
Overview
Description
1-[(4-hydroxyphthalazin-1-yl)acetyl]-N-(propan-2-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a phthalazinone moiety, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-hydroxyphthalazin-1-yl)acetyl]-N-(propan-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the phthalazinone moiety, which is then acetylated. The acetylated phthalazinone is subsequently reacted with a piperidine derivative under controlled conditions to form the final compound. Common reagents used in these reactions include acetic anhydride, piperidine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-hydroxyphthalazin-1-yl)acetyl]-N-(propan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phthalazinone moiety can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Acyl chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving piperidine and phthalazinone derivatives.
Medicine: The compound could be investigated for its pharmacological properties, such as potential anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-hydroxyphthalazin-1-yl)acetyl]-N-(propan-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds with piperidine and phthalazinone moieties can interact with various enzymes or receptors in the body, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and piperidine-based pharmaceuticals.
Phthalazinone Derivatives: Compounds such as phthalazone and its derivatives.
Uniqueness
1-[(4-hydroxyphthalazin-1-yl)acetyl]-N-(propan-2-yl)piperidine-4-carboxamide is unique due to the combination of the piperidine ring and phthalazinone moiety, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness could be leveraged in the design of new drugs or materials with specific desired properties.
Properties
IUPAC Name |
1-[2-(4-oxo-3H-phthalazin-1-yl)acetyl]-N-propan-2-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-12(2)20-18(25)13-7-9-23(10-8-13)17(24)11-16-14-5-3-4-6-15(14)19(26)22-21-16/h3-6,12-13H,7-11H2,1-2H3,(H,20,25)(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBRBZGNEAFXBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C(=O)CC2=NNC(=O)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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